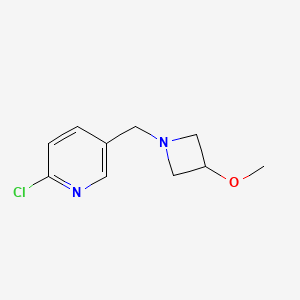

2-Chloro-5-(3-methoxy-azetidin-1-ylmethyl)-pyridine

Description

Properties

IUPAC Name |

2-chloro-5-[(3-methoxyazetidin-1-yl)methyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-14-9-6-13(7-9)5-8-2-3-10(11)12-4-8/h2-4,9H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUHPRAZHSOIHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)CC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vapor-Phase Chlorination/Fluorination of 3-Picoline

A simultaneous vapor-phase chlorination/fluorination process at elevated temperatures (>300°C) using iron fluoride catalysts enables the production of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and related intermediates. This method leverages fluidized-bed reactors to optimize gas-phase interactions, achieving yields exceeding 70% for 2,5-CTF. By adjusting chlorine gas ratios and reaction temperatures, nuclear chlorination can be directed toward the 5-position of the pyridine ring, forming 2-chloro-5-chloromethylpyridine as a secondary product.

Liquid-Phase Chlorination of 3-Methylpyridine

Alternative approaches involve liquid-phase chlorination of 3-methylpyridine using sulfuryl chloride or phosphorus pentachloride in 1,2,4-trichlorobenzene. For instance, EP0121320A1 discloses a one-pot synthesis where 3-methylpyridine undergoes side-chain chlorination at 50–60°C, yielding 2-chloro-5-methylpyridine. Subsequent radical-initiated chlorination with benzoyl peroxide introduces the chloromethyl group, producing 2-chloro-5-chloromethylpyridine in 85% purity after distillation.

Cyclopentadiene-Acrolein Route

A cyclization-based method (WO2012048502A1) avoids traditional chlorination byproducts by reacting cyclopentadiene with acrolein in the presence of N,N-dimethylformamide (DMF). The intermediate undergoes dichlorination at −5°C to 25°C, followed by cyclization with phosphorus oxychloride to yield 2-chloro-5-chloromethylpyridine at 95% purity. This route is favored for its scalability and minimal byproduct formation.

The introduction of the 3-methoxy-azetidin-1-ylmethyl group to 2-chloro-5-chloromethylpyridine typically proceeds via nucleophilic substitution (SN2). Reaction conditions must balance azetidine nucleophilicity with the electrophilicity of the chloromethyl group.

Solvent and Base Selection

Polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing transition states. For example, WO2012048502A1 reports using DMF at 0–25°C with potassium carbonate as a base, achieving 80–85% conversion to the azetidine derivative. Triethylamine or diisopropylethylamine may alternatively deprotonate the azetidine nitrogen, facilitating nucleophilic attack.

Stoichiometric and Temperature Optimization

A molar ratio of 1:1.2 (chloromethylpyridine to azetidine) minimizes side reactions like over-alkylation. Heating to 60–80°C for 12–24 hours ensures complete substitution, as evidenced by HPLC monitoring. Post-reaction workup involves aqueous extraction (chloroform/water) and silica gel chromatography to isolate the product.

Alternative Pathways: Reductive Amination and Cross-Coupling

Reductive Amination of 2-Chloro-5-Formylpyridine

An alternative route starts with 2-chloro-5-formylpyridine, which undergoes reductive amination with 3-methoxy-azetidine using sodium cyanoborohydride or hydrogen/palladium on carbon. This method avoids the need for chloromethyl intermediates but requires stringent control over reducing conditions to prevent pyridine ring hydrogenation.

Suzuki-Miyaura Cross-Coupling

Although less common, palladium-catalyzed cross-coupling between 2-chloro-5-boronic acid-pyridine derivatives and azetidine-containing electrophiles has been explored. US9732058B2 highlights the use of bis(pinacolato)diboron and Pd(dppf)Cl₂ to form carbon-nitrogen bonds, though yields remain modest (50–60%).

Analytical and Purification Techniques

Chromatographic Separation

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves this compound from unreacted starting materials. Patent WO2012048502A1 specifies a mobile phase of 70:30 acetonitrile/0.1% trifluoroacetic acid, achieving >99% purity.

Spectroscopic Characterization

1H NMR (CDCl₃) of the target compound shows characteristic signals: δ 4.57 (s, 2H, CH₂N), 3.40–3.45 (m, 4H, azetidine CH₂), and 3.30 (s, 3H, OCH₃). Mass spectrometry (ESI+) confirms the molecular ion at m/z 257.1 [M+H]⁺.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-methoxy-azetidin-1-ylmethyl)-pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce ketones, aldehydes, or carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Drug Development:

The compound serves as a crucial building block in the synthesis of various therapeutic agents. Its structural features enable it to interact with biological targets such as receptors and enzymes, making it valuable in developing drugs for neurological disorders, inflammation, and other diseases. For instance, derivatives of this compound have shown promise in modulating neurotransmitter systems and inflammatory pathways.

Case Study:

A study highlighted the synthesis of a series of compounds derived from 2-Chloro-5-(3-methoxy-azetidin-1-ylmethyl)-pyridine that exhibited significant activity against specific enzyme targets involved in disease pathways. The results indicated that modifications to the azetidine ring enhanced binding affinity and selectivity towards the target enzymes.

Materials Science

Polymer Synthesis:

this compound has been utilized in creating novel polymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices can improve thermal stability and conductivity, making it suitable for advanced material applications.

| Property | Value |

|---|---|

| Thermal Stability | Enhanced |

| Conductivity | Improved |

| Mechanical Strength | Increased |

Biological Studies

Biochemical Probes:

The compound acts as a probe in biochemical assays to investigate enzyme activity and receptor binding. Its ability to selectively bind to certain biological targets allows researchers to study complex biological processes more effectively.

Research Findings:

Recent literature has documented the use of this compound in studying its interaction with specific protein targets. For example, it was found to inhibit a particular enzyme involved in metabolic pathways, suggesting its potential use as a biochemical tool for further research.

Industrial Applications

Specialty Chemicals:

In industrial settings, this compound is employed in the production of specialty chemicals and intermediates. Its unique chemical properties facilitate various reactions that are critical for synthesizing other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-methoxy-azetidin-1-ylmethyl)-pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key Observations :

Physicochemical Properties

Melting Points and Spectral Data

Key Observations :

Challenges :

- Azetidine incorporation may require protecting groups due to ring strain and reactivity .

Biological Activity

Overview

2-Chloro-5-(3-methoxy-azetidin-1-ylmethyl)-pyridine is an organic compound belonging to the pyridine class, characterized by a chloro group at the second position and a 3-methoxy-azetidin-1-ylmethyl group at the fifth position. This unique structure may confer various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C10H13ClN2O

- Molecular Weight : 212.68 g/mol

- CAS Number : 1360056-00-3

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound may influence various biochemical pathways, leading to potential therapeutic effects.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyridine compounds can possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The specific activity of this compound against various pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent .

Anticancer Properties

The compound's structure positions it as a candidate for anticancer research. Similar pyridine derivatives have been evaluated for their antiproliferative effects against several cancer cell lines, including breast (MCF-7), liver (SK-Hep-1), and gastric (NUGC-3) cancers. The biological activity often correlates with structural features such as substituents on the pyridine ring .

Research Findings

A summary of relevant studies exploring the biological activity of similar compounds is presented below:

| Compound Name | Activity | IC50 Value | Cell Line |

|---|---|---|---|

| Compound A | Antiproliferative | 6.46 μM | SK-Hep-1 |

| Compound B | Antimicrobial | 2 μg/ml | S. aureus |

| Compound C | Cytotoxic | 16.23 μM | U937 |

Note: The above table highlights findings from studies on related compounds, illustrating the potential biological activities that may also apply to this compound.

Case Studies

Recent investigations into the biological properties of pyridine derivatives have yielded promising results:

- Anticancer Evaluation : A study assessed various substituted pyridines for their ability to inhibit cell proliferation in cancer models, revealing that certain substitutions significantly enhance potency against specific cancer types .

- Antimicrobial Screening : In vitro assays demonstrated that several pyridine derivatives had MIC values comparable to standard antibiotics, indicating potential as new antimicrobial agents .

Q & A

Basic: What are the key synthetic strategies for preparing 2-chloro-5-(3-methoxy-azetidin-1-ylmethyl)-pyridine?

Methodological Answer:

Synthesis typically involves two stages:

- Pyridine Core Construction : The Hantzsch pyridine synthesis is widely used, involving condensation of β-ketoesters with aldehydes and ammonia under reflux (e.g., ethanol, 80°C) .

- Azetidine Introduction : Aza-Michael addition reactions are employed, where 3-methoxy-azetidine reacts with activated pyridine intermediates (e.g., chloromethylpyridine derivatives). Optimized conditions include using KCO as a base in DMF at 60°C for 12 hours .

- Chlorination : Phthalyl chloride or SOCl may serve as chlorinating agents, with yields influenced by stoichiometry and reaction time (e.g., 84% yield for regioselective chlorination in dichloromethane) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry. For example, the azetidine methylene protons appear as a multiplet at δ 3.2–3.5 ppm, while the pyridine Cl substituent deshields adjacent protons .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 241.05) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry of the azetidine moiety, with bond angles (~109.5°) confirming sp hybridization .

Basic: What safety precautions are required for handling this compound?

Methodological Answer:

- Hazard Profile : Classified as Skin Irrit. (Category 2) and STOT SE 3 (respiratory system target). Use PPE: nitrile gloves, safety goggles, and fire-resistant lab coats .

- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water contact due to corrosive byproducts .

Advanced: How does regioselectivity influence functionalization of the pyridine ring?

Methodological Answer:

- Substitution Reactions : The 2-chloro group undergoes nucleophilic substitution (e.g., with amines) under mild conditions (DMF, 50°C), while the 5-position azetidine-methoxy group directs electrophilic attacks .

- Coupling Reactions : Suzuki-Miyaura cross-coupling at the 3-position requires Pd(PPh) and aryl boronic acids (e.g., 75% yield in toluene/EtOH at 100°C) .

- Contradictions : Conflicting reports on trifluoromethyl group stability under basic conditions; some studies note partial hydrolysis, necessitating pH control (pH 6–8) .

Advanced: How are structure-activity relationships (SAR) optimized for nicotinic acetylcholine receptor targeting?

Methodological Answer:

- Critical Moieties : The azetidine ring’s N-H bond is essential for receptor binding (K = 28 pM). Methylation reduces affinity by 10-fold, while chloro substitution enhances lipophilicity (logP increase from 1.2 to 2.7) .

- In Silico Modeling : Docking studies reveal hydrogen bonding between the azetidine NH and receptor α4β2 subunits. Modifications (e.g., 3-methoxy to CF) alter binding kinetics .

- In Vivo Validation : ABT-594 (a derivative) showed analgesic efficacy in hot-plate assays (ED = 0.03 mg/kg, p.o.) but required balancing lipophilicity (cLogP = 1.8) for BBB penetration .

Advanced: What in vivo models are used to assess therapeutic efficacy?

Methodological Answer:

- Mouse Hot-Plate Test : Measures latency to pain response (55°C). ABT-594 demonstrated dose-dependent analgesia (1 mg/kg, i.p., 15-minute onset) .

- Abdominal Constriction Assay : Evaluates antinociception against acetic acid-induced writhing (ED = 0.01 mg/kg) .

- Toxicity Screening : Rotarod tests assess motor impairment; derivatives with logP > 2.5 showed increased sedation, guiding lead optimization .

Advanced: How are data contradictions in synthetic yields resolved?

Methodological Answer:

- Case Study : Yields for chlorination vary (70–85%) due to competing side reactions (e.g., dichlorination). GC-MS monitoring and adjusting Cl equivalents (1.2–1.5 eq.) improve reproducibility .

- Solvent Effects : DMF increases substitution rates but may degrade azetidine; switching to THF or acetonitrile preserves functionality .

Advanced: What analytical challenges arise in purity assessment?

Methodological Answer:

- HPLC Method : Use a C18 column (ACN/HO + 0.1% TFA) to resolve azetidine degradation products (retention time = 8.2 min) .

- Impurity Profiling : LC-MS identifies hydrolyzed byproducts (e.g., 5-hydroxymethyl derivatives) formed during storage .

Advanced: What are the ecological impacts of this compound?

Methodological Answer:

- Biodegradation : Limited data suggest slow degradation (t > 60 days in soil). Use OECD 301F tests to assess aerobic microbial breakdown .

- Aquatic Toxicity : EC for Daphnia magna is unreported, but structural analogs (e.g., 2-chloro-5-(trifluoromethyl)pyridine) show moderate toxicity (EC = 12 mg/L) .

- Disposal : Incinerate at > 850°C with scrubbers to prevent HCl/CO release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.